1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in the industry or research.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Research Insights
Chemical Analysis and Pharmacokinetics : Studies have been conducted on related compounds to understand their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, research on fluoroquinolone antibiotics demonstrates the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds for therapeutic use [Nakashima et al., 1995].
Environmental Chemicals and Human Health : Investigations into the human exposure to various industrial chemicals, including phthalates and bisphenol A, highlight the relevance of assessing the environmental and health impacts of chemical compounds. This research is crucial for understanding how such chemicals, potentially including the compound of interest, could affect human health [Frederiksen et al., 2014].
Toxicology and Safety Evaluations : The safety and potential toxicological effects of compounds are critical areas of research. Studies on related chemicals, examining their effects on human health and safety profiles, are essential for determining their applicability and limitations in scientific and therapeutic contexts [Kernan et al., 2000].
Epigenetics and Therapeutic Interventions : Research into epigenetic therapies, including the use of compounds for treatment in leukemia, underscores the potential for chemical compounds to modulate genetic expression for therapeutic benefits. This suggests avenues for the application of complex compounds in treating diseases at the genetic and molecular levels [Garcia-Manero et al., 2006].
Safety And Hazards
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Future Directions
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, not all of this information may be available. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow all safety protocols when handling chemical substances.
properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZKBLDSXEJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CCC3=CC=CC=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one |
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